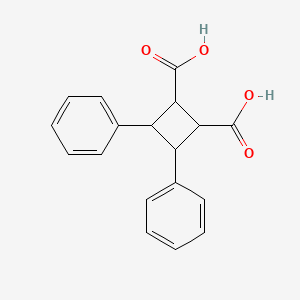
3,4-Diphenylcyclobutane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenylcyclobutane-1,2-dicarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups and two carboxylic acid groups. This compound is notable for its unique structural features, which contribute to its stability and reactivity. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Diphenylcyclobutane-1,2-dicarboxylic acid can be synthesized from β-trans-cinnamic acid using a [2+2] photocycloaddition reaction . This reaction involves the irradiation of β-trans-cinnamic acid with ultraviolet light, leading to the formation of the cyclobutane ring. The reaction conditions typically include the use of a suitable solvent and a controlled light source to ensure the efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions, such as temperature, light intensity, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diphenylcyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
3,4-Diphenylcyclobutane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as recyclable thermosets.
Mécanisme D'action
The mechanism by which 3,4-Diphenylcyclobutane-1,2-dicarboxylic acid exerts its effects involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the phenyl groups can participate in π-π stacking interactions. These interactions contribute to the compound’s stability and reactivity in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid:
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid: Another isomer with different positions of the carboxylic acid groups.
Uniqueness
3,4-Diphenylcyclobutane-1,2-dicarboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable products makes it valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
4482-52-4 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
3,4-diphenylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22) |
Clé InChI |
QVNDSQQNODQYJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


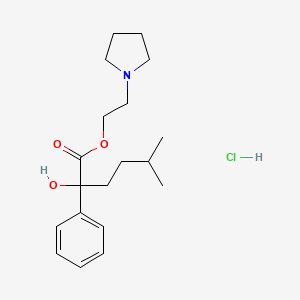
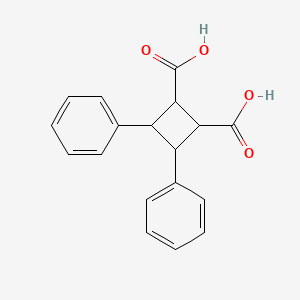
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)

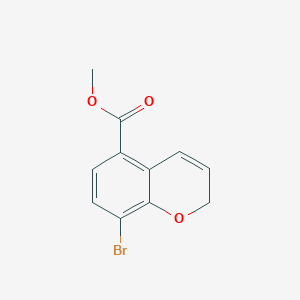
![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)

![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
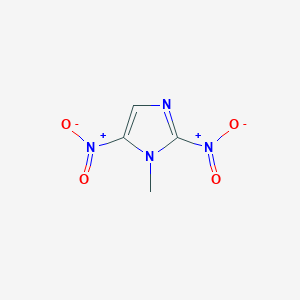
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)


![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)
